4-(3-Isopropoxyphenyl)-1,3-dimethylpiperidin-4-OL
CAS No.: 145340-44-9
Cat. No.: VC8074823
Molecular Formula: C16H25NO2
Molecular Weight: 263.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 145340-44-9 |
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Molecular Formula | C16H25NO2 |
Molecular Weight | 263.37 g/mol |
IUPAC Name | 1,3-dimethyl-4-(3-propan-2-yloxyphenyl)piperidin-4-ol |
Standard InChI | InChI=1S/C16H25NO2/c1-12(2)19-15-7-5-6-14(10-15)16(18)8-9-17(4)11-13(16)3/h5-7,10,12-13,18H,8-9,11H2,1-4H3 |
Standard InChI Key | DFKRLCHQGGQAOS-UHFFFAOYSA-N |
SMILES | CC1CN(CCC1(C2=CC(=CC=C2)OC(C)C)O)C |
Canonical SMILES | CC1CN(CCC1(C2=CC(=CC=C2)OC(C)C)O)C |
Introduction
Chemical Identity and Structural Features
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 263.37 g/mol | |
Purity | ≥97% | |
Hazard Statements | H302, H315, H319, H335 |
Synthesis and Preparation
Synthetic Pathways
The synthesis of 4-(3-isopropoxyphenyl)-1,3-dimethylpiperidin-4-OL involves multi-step organic reactions. A plausible route includes:
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Piperidine Ring Formation: Cyclization of appropriate precursors to construct the piperidine backbone.
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Introduction of Methyl Groups: Alkylation at positions 1 and 3 using methylating agents like methyl iodide .
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Isopropoxyphenyl Substitution: Coupling of 3-isopropoxyphenyl via Friedel-Crafts alkylation or nucleophilic aromatic substitution .
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Hydroxylation: Oxidation or hydrolysis to introduce the hydroxyl group at position 4 .
Optimization of reaction conditions (e.g., temperature, catalysts) is critical to achieving high yields and purity. For instance, enantioselective synthesis methods for related piperidine derivatives highlight the use of chiral auxiliaries or catalysts to control stereochemistry .
Compound | (nM) at μ Receptor | (nM) at κ Receptor | Source |
---|---|---|---|
4a (N-methyl analogue) | 508 | 194 | |
4b (N-phenylpropyl) | 0.88 | 4.09 |
Applications in Research and Industry
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing opioid receptor antagonists and fluorescent ligands. For example, it is used in the development of probes for studying μ-opioid receptor localization in cellular models .
Chemical Biology
Its structural features make it a candidate for structure-activity relationship (SAR) studies. Modifications to the isopropoxy group or piperidine ring have been explored to enhance pharmacokinetic properties .
Related Compounds and Comparative Analysis
Structural Analogues
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Ethyl ((3S)-4-(3-isopropoxyphenyl)-1,3-dimethylpiperidin-4-YL) carbonate: Replaces the hydroxyl group with a carbonate ester, altering solubility and metabolic stability.
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JDTic: A κ-opioid antagonist with a similar piperidine core but additional substituents enhancing selectivity .
Recent Research Developments
Recent studies focus on optimizing the compound’s bioavailability and receptor selectivity. For instance, incorporation into fluorescent ligands enables real-time tracking of receptor dynamics in vivo . Additionally, computational modeling predicts binding modes at opioid receptors, guiding rational drug design .
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